molecular formula C6H16ClNO B6196247 (3R)-3-(dimethylamino)butan-1-ol hydrochloride CAS No. 2679950-37-7

(3R)-3-(dimethylamino)butan-1-ol hydrochloride

Cat. No.: B6196247
CAS No.: 2679950-37-7
M. Wt: 153.7
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Description

(3R)-3-(dimethylamino)butan-1-ol hydrochloride is a chiral compound with a specific stereochemistry at the third carbon atom. It is commonly used in various chemical and pharmaceutical applications due to its unique properties. The compound is a derivative of butanol, where the hydroxyl group is substituted with a dimethylamino group, and it is often used in its hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(dimethylamino)butan-1-ol hydrochloride typically involves the reaction of ®-3-chlorobutan-1-ol with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 50-60°C and using an appropriate solvent like methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(dimethylamino)butan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (3R)-3-(dimethylamino)butan-2-one.

    Reduction: Formation of (3R)-3-(dimethylamino)butan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-(dimethylamino)butan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of (3R)-3-(dimethylamino)butan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The compound may also interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(dimethylamino)butan-1-ol hydrochloride: The enantiomer of (3R)-3-(dimethylamino)butan-1-ol hydrochloride with similar chemical properties but different biological activity.

    3-(dimethylamino)propan-1-ol: A structurally similar compound with one less carbon atom in the backbone.

    N,N-dimethyl-3-aminopropanol: Another related compound with a different substitution pattern on the carbon chain.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in the development of chiral drugs and in asymmetric synthesis.

Properties

CAS No.

2679950-37-7

Molecular Formula

C6H16ClNO

Molecular Weight

153.7

Purity

95

Origin of Product

United States

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